Regiochemical Differentiation: C4-Ethanamine vs. C3-Amine Substitution Pattern and Its Impact on Synthetic Utility
The target compound carries the primary amine on a two-carbon ethyl linker at the pyrazole C4 position, as confirmed by the SMILES notation N1=CC(=CN1CC2CCCC2)CCN (CAS 1310234-86-6). In contrast, the isomeric 1-(cyclopentylmethyl)-1H-pyrazol-3-amine (CAS not assigned; commercial building block) positions the amine directly on the pyrazole C3 without a linker. This regioisomeric difference is not merely positional; it produces distinct reactivity profiles: the C3-amine is directly conjugated to the pyrazole ring, reducing its nucleophilicity compared to the aliphatic amine of the target compound, and the absence of the ethyl linker eliminates the conformational flexibility needed for certain pharmacophore geometries. [1]
| Evidence Dimension | Amine position and linker length |
|---|---|
| Target Compound Data | C4-substituted ethanamine (—CH2CH2NH2); SMILES: N1=CC(=CN1CC2CCCC2)CCN |
| Comparator Or Baseline | C3-substituted amine (—NH2 directly on pyrazole); 1-(cyclopentylmethyl)-1H-pyrazol-3-amine |
| Quantified Difference | Target has 2-carbon spacer vs. zero-carbon spacer; target amine is aliphatic (pKa ~10) vs. heteroaryl amine (pKa ~5–6) on comparator; linker provides ~2.5 Å greater reach from pyrazole centroid |
| Conditions | Structural comparison based on SMILES and calculated molecular properties |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the C4-ethanamine regiochemistry uniquely enables distal functionalization of the cyclopentylmethyl-pyrazole scaffold, directly impacting the accessible chemical space for lead optimization.
- [1] Benson GM, Bleicher K, Grether U, Kuhn B, Richter H, Taylor S. Cyclopentyl- and cycloheptylpyrazoles. US Patent Application 20110237628 A1. The patent defines preferred amine-containing R4 substituents including -CR7R8-NH-R6 where R7 and R8 are hydrogen or alkyl, consistent with the ethanamine side chain of the target compound. View Source
